molecular formula C15H24O3Si B13451772 3-(4-Tert-butyldimethylsilyloxyphenyl)propionic acid

3-(4-Tert-butyldimethylsilyloxyphenyl)propionic acid

Cat. No.: B13451772
M. Wt: 280.43 g/mol
InChI Key: LLPBCBGIDCIMCB-UHFFFAOYSA-N
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Description

3-(4-Tert-butyldimethylsilyloxyphenyl)propionic acid is an organic compound that features a propionic acid moiety attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butyldimethylsilyloxyphenyl)propionic acid typically involves the protection of the hydroxyl group on the phenyl ring with a tert-butyldimethylsilyl group, followed by the introduction of the propionic acid moiety. One common method involves the reaction of 4-hydroxyphenylpropionic acid with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butyldimethylsilyloxyphenyl)propionic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyldimethylsilyloxy group can be replaced with other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Tert-butyldimethylsilyloxyphenyl)propionic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butyldimethylsilyloxyphenyl)propionic acid involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The propionic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
  • 3-(tert-Butyldimethylsilyloxy)phenylboronic acid
  • 4-tert-Butylphenylboronic acid

Uniqueness

3-(4-Tert-butyldimethylsilyloxyphenyl)propionic acid is unique due to the presence of both the tert-butyldimethylsilyloxy group and the propionic acid moiety. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H24O3Si

Molecular Weight

280.43 g/mol

IUPAC Name

3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoic acid

InChI

InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-13-9-6-12(7-10-13)8-11-14(16)17/h6-7,9-10H,8,11H2,1-5H3,(H,16,17)

InChI Key

LLPBCBGIDCIMCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCC(=O)O

Origin of Product

United States

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